5-Methyl-1,4-benzodioxane

Electrophilic substitution Regioselectivity Intermediate synthesis

Unsubstituted 1,4-benzodioxane produces isomeric mixtures upon electrophilic substitution, requiring costly chromatography. 5-Methyl-1,4-benzodioxane (CAS 33632-34-7) directs substitution exclusively to the 6-position: • Single-product bromination-no isomer separation or preparative HPLC needed • 77% yield to 5-methyl-1,4-benzodioxan-6-carboxylic acid, a key FtsZ inhibitor intermediate (MIC 0.2-2.5 μg/mL vs. MRSA) • 14-Da mass shift (m/z 150) vs. unsubstituted analog enables definitive GC-MS identity confirmation Procure the correct regioisomer to preserve downstream biological activity and avoid synthetic route redesign.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
Cat. No. B8799094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,4-benzodioxane
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)OCCO2
InChIInChI=1S/C9H10O2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-4H,5-6H2,1H3
InChIKeyCKNVSFHTAJBYOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1,4-benzodioxane: Procurement-Focused Baseline for a Regiospecific Benzodioxane Scaffold


5-Methyl-1,4-benzodioxane (CAS 33632-34-7, C9H10O2, MW 150.17 g/mol) is the C5-methyl regioisomer of the 1,4-benzodioxane heterocycle, a privileged scaffold in medicinal chemistry and agrochemical research [1]. The compound is a colorless liquid or low-melting solid (predicted bp 218.9±35.0 °C) and is primarily procured as a regiospecific intermediate for electrophilic functionalization at the 6-position, yielding 5-methyl-6-substituted derivatives that serve as key building blocks for bioactive molecule synthesis [2].

Why Generic 1,4-Benzodioxane Cannot Replace 5-Methyl-1,4-benzodioxane in Regiospecific Synthetic Routes


Unsubstituted 1,4-benzodioxane undergoes electrophilic aromatic substitution at multiple positions (6 and 7), often producing isomeric mixtures that require costly chromatographic separation and reduce overall yield [1]. The presence of a methyl group at C5 alters the electron density of the aromatic ring, directing incoming electrophiles exclusively to the 6-position and enabling a single, high-yield functionalization pathway [2]. This regiospecificity is critical for synthesizing 5-methyl-6-substituted derivatives that serve as intermediates for FtsZ inhibitors, α-adrenergic receptor ligands, and other target-selective pharmacophores [3]. Procuring a mis-isomer (e.g., 6-methyl or 7-methyl) would necessitate alternate synthetic routes and potentially compromise the biological activity of downstream candidates.

Quantitative Differentiation Evidence for 5-Methyl-1,4-benzodioxane Versus Closest Analogs


Regiospecific Bromination Yield at the 6-Position Enables Single-Isomer Intermediate Production

Bromination of 5-methyl-1,4-benzodioxane with Br₂ in acetic acid proceeds exclusively at the 6-position; subsequent carboxylation via lithiation/CO₂ quenching affords 5-methyl-1,4-benzodioxan-6-carboxylic acid in 77% isolated yield [1]. By contrast, electrophilic substitution on unsubstituted 1,4-benzodioxane yields a mixture of 6- and 7-substituted regioisomers (typical para/ortho ratio ~1:1), necessitating chromatographic separation and reducing the effective yield of either single isomer to <50% [2].

Electrophilic substitution Regioselectivity Intermediate synthesis

Boiling Point Differentiation Relative to Unsubstituted 1,4-Benzodioxane Informs Distillation-Based Purification Strategies

The predicted boiling point of 5-methyl-1,4-benzodioxane is 218.9±35.0 °C at 760 mmHg , whereas unsubstituted 1,4-benzodioxane boils at 216 °C (lit.) . Although the absolute difference is modest (~2.9 °C), the presence of the methyl group increases molecular weight and reduces volatility, which can influence distillation cut points and solvent recovery in continuous processes.

Physical property Boiling point Purification

Molecular Ion Mass Discrimination for GC-MS Identification and Purity Control

The electron ionization mass spectrum of 5-methyl-1,4-benzodioxane displays a molecular ion at m/z 150 (exact mass 150.06808 Da) [1], whereas the unsubstituted 1,4-benzodioxane molecular ion appears at m/z 136 (exact mass 136.05243 Da). This 14-Da mass shift enables unambiguous GC-MS differentiation of the methylated regioisomer from the parent compound and from other alkyl-substituted benzodioxane impurities in reaction monitoring.

Mass spectrometry Quality control Analytical characterization

Verified Synthetic Utility: 77% Yield in Carboxylation Step for Pharmacophore Assembly

The lithiation-carboxylation sequence of 6-bromo-5-methyl-1,4-benzodioxane (readily obtained from 5-methyl-1,4-benzodioxane) proceeds with 77% isolated yield of 5-methyl-1,4-benzodioxan-6-carboxylic acid [1]. This carboxylic acid is a key intermediate for amide coupling with benzamide pharmacophores targeting the bacterial cell division protein FtsZ, where the 5-methyl substitution pattern is critical for maintaining antimicrobial activity (MIC values in the 0.2–2.5 μg/mL range against MRSA) [2].

Synthetic methodology Yield optimization Pharmaceutical intermediates

Optimal Application Scenarios for 5-Methyl-1,4-benzodioxane Based on Quantified Differentiation Evidence


Synthesis of FtsZ-Targeting Anti-MRSA Benzamide Derivatives

The 77% yield of 5-methyl-1,4-benzodioxan-6-carboxylic acid [1] makes this building block the preferred starting material for constructing 3-(benzodioxan-2-ylmethoxy)-2,6-difluorobenzamide FtsZ inhibitors. The 5-methyl substitution pattern is essential for achieving low MIC values (0.2–2.5 μg/mL) against methicillin-resistant Staphylococcus aureus [2].

Regiospecific 6-Functionalization for α₁-Adrenoreceptor Ligand Libraries

The exclusive bromination at the 6-position [1] allows medicinal chemists to generate libraries of 5-methyl-6-substituted 1,4-benzodioxane derivatives without isomer separation. This regiospecificity is critical for SAR studies on α₁-adrenoreceptor subtypes, where even minor positional changes dramatically alter selectivity profiles [2].

Process-Scale Intermediate Production with Simplified Purification

Because 5-methyl-1,4-benzodioxane directs electrophilic substitution to a single position [1], process R&D teams can avoid the capital and operational expense of preparative HPLC or SMB chromatography. The boiling point discrimination (218.9 °C vs 216 °C for the unsubstituted analog) [2] further supports fractional distillation purity control in multi-kilogram campaigns.

Analytical Reference Standard for GC-MS Purity Confirmation

The molecular ion at m/z 150 (exact mass 150.06808 Da) in electron ionization GC-MS [1] provides a robust marker for identity confirmation and quantification in reaction monitoring. Analytical and QC laboratories can leverage this 14-Da shift relative to 1,4-benzodioxane to detect cross-contamination by non-methylated or differently alkylated analogs.

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